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Introduction
Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1

family of aminopeptidases, with demonstrated anti-tumor activity in a range of preclinical

cancer models.[1][2] It functions as a prodrug, being converted intracellularly to its active acid

metabolite, CHR-79888.[3] This active form inhibits several intracellular aminopeptidases,

leading to a disruption of protein turnover and subsequent amino acid deprivation within cancer

cells.[4][5] This technical guide provides a comprehensive overview of the preclinical

pharmacokinetics (PK) and pharmacodynamics (PD) of Tosedostat, summarizing key data,

experimental methodologies, and the underlying mechanism of action.

Mechanism of Action
Tosedostat's primary mechanism of action involves the inhibition of M1 family

aminopeptidases, which are crucial for the final stages of protein recycling.[3][4] By blocking

these enzymes, Tosedostat's active metabolite, CHR-79888, leads to a depletion of the

intracellular amino acid pool.[5] This amino acid deprivation selectively impacts transformed

cells, which have a high demand for protein synthesis to sustain their rapid proliferation.[3] The

key downstream effects of this mechanism include the inhibition of the mTOR (mammalian

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683859?utm_src=pdf-interest
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://newdrugapprovals.org/tag/tosedostat/
https://go.drugbank.com/drugs/DB11781
https://aacrjournals.org/clincancerres/article/15/15/4978/196594/A-First-in-Man-Phase-I-and-Pharmacokinetic-Study
https://www.researchgate.net/publication/240026368_A_First-in-Man_Phase_I_and_Pharmacokinetic_Study_on_CHR-2797_Tosedostat_an_Inhibitor_of_M1_Aminopeptidases_in_Patients_with_Advanced_Solid_Tumors
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/15/15/4978/196594/A-First-in-Man-Phase-I-and-Pharmacokinetic-Study
https://www.researchgate.net/publication/240026368_A_First-in-Man_Phase_I_and_Pharmacokinetic_Study_on_CHR-2797_Tosedostat_an_Inhibitor_of_M1_Aminopeptidases_in_Patients_with_Advanced_Solid_Tumors
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://aacrjournals.org/clincancerres/article/15/15/4978/196594/A-First-in-Man-Phase-I-and-Pharmacokinetic-Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


target of rapamycin) signaling pathway and the phosphorylation of eukaryotic initiation factor 2α

(eIF2α), ultimately leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[6]
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Caption: Mechanism of action of Tosedostat.

Pharmacokinetics
Tosedostat is orally bioavailable and is metabolized to its active form, CHR-79888, within cells.

[3] While detailed preclinical pharmacokinetic parameters are not extensively published, data

from a first-in-man Phase I study in patients with advanced solid tumors provides valuable

insights that are consistent with efficacious levels observed in preclinical xenograft models.[3]

[7]

Table 1: Pharmacokinetic Parameters of Tosedostat and its Active Metabolite (CHR-79888) in

Humans[3][7]

Parameter Tosedostat (CHR-2797)
CHR-79888 (Active
Metabolite)

Tmax (Time to Peak Plasma

Concentration)
~1 - 3.5 hours ~6 - 11 hours

Terminal Half-life (t½) ~1 - 3.5 hours ~6 - 11 hours

Exposure
Dose-proportional increases in

plasma AUC and Cmax

Dose-proportional increases in

plasma AUC and Cmax

Cellular Accumulation - Accumulates intracellularly

Note: This data is from a human Phase I study, but intracellular exposure to CHR-79888 was

found to be consistent with levels that were efficacious in preclinical xenograft models.[3][7]

Pharmacodynamics and In Vitro Activity
The pharmacodynamic effects of Tosedostat are a direct consequence of its mechanism of

action. In vitro studies have demonstrated its potent inhibitory activity against target

aminopeptidases and its profound anti-proliferative effects on a variety of cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of Tosedostat
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Assay Target/Cell Line IC50 Reference

Enzyme Inhibition
Leucyl

Aminopeptidase (LAP)
100 nM [6]

Puromycin-sensitive

Aminopeptidase

(PuSA)

150 nM [6]

Aminopeptidase N

(APN)
220 nM [6]

LTA4 Hydrolase (by

CHR-79888)
8 nM [6]

Anti-proliferative

Activity

U-937 (Histiocytic

lymphoma)
10 nM [6]

HL-60 (Promyelocytic

leukemia)
30 nM [6]

KG-1 (Acute

myelogenous

leukemia)

15 nM [6]

GDM-1

(Myelomonocytic

leukemia)

15 nM [6]

Pharmacodynamic studies in cell lines such as HL-60 have shown that treatment with

Tosedostat leads to the upregulation of genes involved in amino acid transport and

metabolism, phosphorylation of eIF2α, and inhibition of the phosphorylation of mTOR

substrates, all of which are indicative of an amino acid deprivation response.[6]

Preclinical In Vivo Efficacy
Tosedostat has demonstrated significant anti-tumor and anti-metastatic activity in a range of

preclinical animal models.

Table 3: Summary of Tosedostat In Vivo Efficacy in Preclinical Models[6]
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Animal Model Cancer Type Dosing Regimen Key Findings

Rat (HOSP.1 lung

colonization)

Syngeneic lung

cancer
~100 mg/kg, daily p.o.

Dose-dependent

decrease in tumor

volume

Rat (HSN LV10 liver

colonization)

Syngeneic

chondrosarcoma
~100 mg/kg, daily p.o.

Dose-dependent

decrease in tumor

volume

Nude Mouse (MDA-

MB-435 xenograft)
Human breast cancer ~100 mg/kg, daily p.o.

Dose-dependent

decrease in tumor

volume and

spontaneous

metastasis

Nude Mouse (MDA-

MB-468 xenograft)
Human breast cancer ~100 mg/kg, daily p.o.

Dose-dependent

decrease in tumor

volume

Experimental Protocols
In Vitro Aminopeptidase Inhibition Assays[6]
A general workflow for determining the inhibitory activity of Tosedostat against its target

aminopeptidases is outlined below.
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chromogenic substrate
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Caption: In vitro aminopeptidase inhibition assay workflow.
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Leucyl Aminopeptidase (LAP) Activity Assay: LAP activity is determined by measuring the

hydrolysis of the tripeptide, Leucyl-Glycyl-Glycine (LGG). The reaction is carried out in 96-

well plates containing diluted Tosedostat, LAP enzyme, and LGG. After incubation at 37°C,

the reaction is terminated, and the product is detected using a derivatization reagent.

Puromycin-sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN) Activity Assays:

The activity of these enzymes is typically measured using a fluorogenic substrate such as

Ala-AMC. The assay involves incubating the enzyme with diluted Tosedostat and the

substrate. The reaction is stopped after a defined period, and the fluorescence is measured

to determine the extent of substrate cleavage.

In Vitro Cell Proliferation Assay ([³H]Thymidine
Incorporation)[6]
This assay measures the anti-proliferative effects of Tosedostat on cancer cell lines.
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Seed cancer cells
in 96-well plates

Expose cells to various
concentrations of Tosedostat

Incubate for 72 hours

Pulse with [3H]thymidine
for the final 4 hours

Harvest cells onto
filter mats

Measure [3H]thymidine incorporation
using a scintillation counter

Determine the IC50 for
proliferation inhibition
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Caption: Cell proliferation assay workflow.
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In Vivo Xenograft Tumor Model[6]
The following provides a general protocol for assessing the in vivo efficacy of Tosedostat in a

human tumor xenograft model.

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

Cell Inoculation: Human cancer cells (e.g., MDA-MB-435 or MDA-MB-468) are inoculated

subcutaneously or intravenously into the mice.

Tumor Growth and Treatment: Once tumors are established and reach a palpable size, mice

are randomized into control and treatment groups. Tosedostat is administered orally,

typically on a daily schedule (e.g., ~100 mg/kg).

Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the

study, tumors may be excised and weighed. In models of metastasis, secondary tumor

formation (e.g., in the lungs) is assessed.

Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure the

levels of Tosedostat and CHR-79888, as well as to assess biomarkers of target

engagement (e.g., aminopeptidase activity, levels of phosphorylated mTOR substrates).

Conclusion
Tosedostat is a potent aminopeptidase inhibitor with a well-defined mechanism of action that

leads to amino acid deprivation and subsequent cell death in cancer cells. Preclinical studies

have demonstrated its significant in vitro anti-proliferative activity and in vivo anti-tumor efficacy

across a range of models. The pharmacokinetic profile, characterized by oral bioavailability and

intracellular conversion to a long-lived active metabolite, supports its clinical development. This

technical guide provides a summary of the key preclinical data and methodologies that form the

basis for the ongoing clinical investigation of Tosedostat as a promising anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://newdrugapprovals.org/tag/tosedostat/
https://go.drugbank.com/drugs/DB11781
https://aacrjournals.org/clincancerres/article/15/15/4978/196594/A-First-in-Man-Phase-I-and-Pharmacokinetic-Study
https://www.researchgate.net/publication/240026368_A_First-in-Man_Phase_I_and_Pharmacokinetic_Study_on_CHR-2797_Tosedostat_an_Inhibitor_of_M1_Aminopeptidases_in_Patients_with_Advanced_Solid_Tumors
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://www.selleckchem.com/products/CHR-2797(Tosedostat).html
https://www.oncology.ox.ac.uk/publications/125091
https://www.oncology.ox.ac.uk/publications/125091
https://www.oncology.ox.ac.uk/publications/125091
https://www.benchchem.com/product/b1683859#pharmacokinetics-and-pharmacodynamics-of-tosedostat-in-preclinical-models
https://www.benchchem.com/product/b1683859#pharmacokinetics-and-pharmacodynamics-of-tosedostat-in-preclinical-models
https://www.benchchem.com/product/b1683859#pharmacokinetics-and-pharmacodynamics-of-tosedostat-in-preclinical-models
https://www.benchchem.com/product/b1683859#pharmacokinetics-and-pharmacodynamics-of-tosedostat-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

